(S)-1-(4-Methoxyphenyl)ethanol

Description

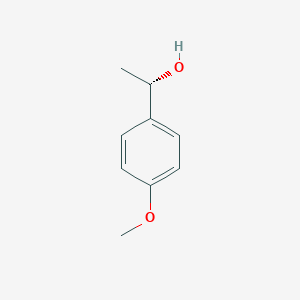

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUULXXWNYKJSL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901306797 | |

| Record name | (S)-1-(4-Methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-97-0 | |

| Record name | (S)-1-(4-Methoxyphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)ethanol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-1-(4-Methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(4-methoxyphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-METHOXYPHENYL)ETHANOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A53J13G0K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-1-(4-Methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of the chiral compound (S)-1-(4-Methoxyphenyl)ethanol. The information is curated to support research, development, and quality control activities. Data is presented in a structured format, and where available, experimental protocols are detailed to ensure reproducibility and methodological understanding.

Chemical Identity

This compound is a chiral secondary alcohol that is of interest in asymmetric synthesis and as a building block for pharmaceutical compounds.

| Identifier | Value |

| IUPAC Name | (1S)-1-(4-methoxyphenyl)ethanol[1] |

| CAS Number | 1572-97-0 |

| Molecular Formula | C₉H₁₂O₂[1][2] |

| Molecular Weight | 152.19 g/mol [1][3] |

| InChI Key | IUUULXXWNYKJSL-ZETCQYMHSA-N |

| Canonical SMILES | CC(C1=CC=C(C=C1)OC)O |

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Conditions |

| Physical State | Colorless to light yellow, clear liquid or oil | 20 °C |

| Melting Point | Not available | |

| Boiling Point | 94 - 96 °C | at 1 mmHg[4] |

| Density | 1.079 g/mL | at 25 °C[5] |

| Refractive Index (n_D) | 1.533 | at 20 °C[5] |

| Optical Rotation [α]D | -35.8° to -41.7° | c=1 in CHCl₃ at 20-25 °C |

| Solubility | Not miscible in water. Soluble in chloroform, slightly soluble in ethyl acetate, and sparingly soluble in methanol. | |

| Flash Point | 74 °C (165.2 °F) | Closed cup[4] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

The boiling point of this compound is determined under reduced pressure to prevent decomposition at higher temperatures.

-

Apparatus: A distillation apparatus equipped with a vacuum pump, a manometer to measure the pressure, a heating mantle, and a calibrated thermometer.

-

Procedure:

-

A sample of this compound is placed in the distillation flask.

-

The system is evacuated to the desired pressure (e.g., 1 mmHg), which is monitored by the manometer.

-

The sample is heated gradually using the heating mantle.

-

The temperature at which the liquid boils and its vapor condenses and is collected is recorded as the boiling point at that specific pressure.

-

The density is determined using a pycnometer or a digital density meter.

-

Apparatus: A calibrated pycnometer of a known volume or a digital density meter, and a temperature-controlled water bath.

-

Procedure (using a pycnometer):

-

The empty pycnometer is weighed.

-

It is then filled with the sample, ensuring no air bubbles are trapped, and placed in a water bath at a constant temperature (25 °C) until thermal equilibrium is reached.

-

The pycnometer is removed, dried, and weighed again.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

The refractive index is a measure of how light propagates through the substance and is determined using a refractometer.

-

Apparatus: An Abbe refractometer with a sodium lamp (D-line, 589 nm) as the light source and a constant temperature circulator.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the sample are placed on the prism of the refractometer.

-

The temperature is maintained at 20 °C using the circulator.

-

The refractive index is read from the instrument's scale once the dividing line between the light and dark fields is sharp and aligned with the crosshairs.

-

The optical rotation is a characteristic property of chiral compounds and is measured using a polarimeter.

-

Apparatus: A polarimeter, a sodium lamp (D-line), and a polarimeter cell of a known path length (e.g., 1 dm).

-

Procedure:

-

A solution of this compound is prepared by accurately weighing a sample and dissolving it in a suitable solvent (e.g., chloroform) to a known concentration (e.g., 1 g/100 mL).

-

The polarimeter is zeroed using the pure solvent.

-

The polarimeter cell is filled with the sample solution, ensuring no air bubbles are present.

-

The observed rotation is measured at a constant temperature (e.g., 20 °C or 25 °C).

-

The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

Visualizations

The following diagrams illustrate the experimental workflows for determining the key physical properties of this compound.

References

- 1. This compound | C9H12O2 | CID 6950190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 1-(4-METHOXYPHENYL)ETHANOL | 3319-15-1 [chemicalbook.com]

(S)-1-(4-Methoxyphenyl)ethanol chemical structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, stereochemistry, synthesis, and physicochemical properties of (S)-1-(4-Methoxyphenyl)ethanol. This chiral alcohol is a valuable building block in the asymmetric synthesis of various pharmaceutical compounds and other bioactive molecules.

Chemical Structure and Stereochemistry

This compound, also known as (S)-α-methyl-4-methoxybenzyl alcohol, is a chiral secondary alcohol. Its structure consists of a 4-methoxyphenyl group attached to an ethanol backbone, with a chiral center at the carbon atom bearing the hydroxyl group. The "(S)" designation refers to the specific spatial arrangement of the substituents around this chiral center, as defined by the Cahn-Ingold-Prelog priority rules.

Molecular Formula: C₉H₁₂O₂[1][2]

Synonyms: (1S)-1-(4-Methoxyphenyl)ethan-1-ol[2]

The enantiomeric purity of this compound is crucial for its application in the synthesis of stereospecific pharmaceuticals, where different enantiomers can exhibit vastly different biological activities.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, characterization, and quality control.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 152.19 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 95 °C at 1 mmHg | [4] |

| Density | 1.079 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.533 | [4] |

| Solubility | Not miscible in water | [4] |

Table 2: Spectroscopic Data

| Technique | Key Peaks/Signals | Reference |

| ¹H NMR (CDCl₃) | δ 1.48 (d, J=6.4 Hz, 3H), 1.85 (s, 1H), 3.80 (s, 3H), 4.88 (q, J=6.4 Hz, 1H), 6.85-6.91 (m, 2H), 7.26-7.32 (m, 2H) | |

| ¹³C NMR (CDCl₃) | δ 25.1, 55.3, 70.3, 113.8, 126.6, 138.0, 158.9 | |

| IR (thin film, cm⁻¹) | 3364, 3030, 1612, 1514, 1452, 1245, 1035, 831 | |

| Mass Spectrometry (EI) | m/z (%): 152 (M+), 137, 109, 94, 77 |

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the asymmetric reduction of its corresponding prochiral ketone, 4-methoxyacetophenone. This transformation is often achieved with high enantioselectivity using biocatalysts.

Protocol 1: Biocatalytic Asymmetric Reduction of 4-Methoxyacetophenone using Saccharomyces uvarum

This protocol is based on the whole-cell biocatalytic reduction of 4-methoxyacetophenone.

Materials:

-

4-Methoxyacetophenone

-

Saccharomyces uvarum culture

-

Yeast growth medium (e.g., YM broth)

-

Glucose

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Cultivation of Biocatalyst: Inoculate a sterile yeast growth medium with Saccharomyces uvarum. Incubate the culture at an appropriate temperature (e.g., 30 °C) with shaking until a sufficient cell density is reached.

-

Biocatalytic Reduction: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in a buffer solution containing glucose. Add 4-methoxyacetophenone to the cell suspension.

-

Reaction Monitoring: Incubate the reaction mixture at a controlled temperature and agitation. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Product Extraction: After the reaction is complete, centrifuge the mixture to remove the yeast cells. Extract the supernatant with ethyl acetate.

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and IR spectroscopy. Determine the enantiomeric excess using chiral HPLC or chiral GC.

Asymmetric Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the asymmetric synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

Applications in Drug Development

This compound serves as a key chiral intermediate in the synthesis of a variety of biologically active molecules. Its enantiopure nature is critical for the stereospecific synthesis of drug candidates, ensuring the desired therapeutic effects while minimizing potential side effects from the unwanted enantiomer. For example, it is a precursor for the synthesis of cycloalkyl[b]indoles, which have shown potential in treating allergic responses.[5] The methodologies for its enantioselective synthesis, particularly biocatalytic routes, are of significant interest as they offer environmentally friendly and highly selective alternatives to traditional chemical methods.[5]

References

- 1. This compound | C9H12O2 | CID 6950190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1572-97-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | C9H12O2 | CID 6950190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-METHOXYPHENYL)ETHANOL | 3319-15-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic data for (S)-1-(4-Methoxyphenyl)ethanol (NMR, IR, MS)

A comprehensive analysis of the spectroscopic data for (S)-1-(4-Methoxyphenyl)ethanol is presented for researchers, scientists, and professionals in drug development. This guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol .[1][2][3] The spectroscopic data provides a detailed fingerprint of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to elucidate the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum reveals the electronic environment of each hydrogen atom. The data presented was acquired in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.28 | d | 8.8 | 2H | Ar-H (ortho to -CH(OH)CH₃) |

| ~6.87 | d | 8.8 | 2H | Ar-H (ortho to -OCH₃) |

| 4.85 | q | 6.5 | 1H | -CH(OH) |

| 3.79 | s | - | 3H | -OCH₃ |

| 1.47 | d | 6.5 | 3H | -CH₃ |

| ~1.95 | s (br) | - | 1H | -OH |

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum was obtained in deuterated chloroform (CDCl₃).[4]

| Chemical Shift (δ) ppm | Assignment |

| 159.0 | Ar-C (-OCH₃) |

| 138.0 | Ar-C (-CH(OH)CH₃) |

| 126.6 | Ar-CH (ortho to -CH(OH)CH₃) |

| 113.8 | Ar-CH (ortho to -OCH₃) |

| 70.0 | -CH(OH) |

| 55.3 | -OCH₃ |

| 25.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3363 | Strong, Broad | O-H stretch (alcohol) |

| 3030-3000 | Medium | Aromatic C-H stretch |

| 2965-2850 | Medium | Aliphatic C-H stretch |

| 1605, 1510 | Strong | C=C stretch (aromatic ring) |

| 1245 | Strong | C-O stretch (aryl ether) |

| 1084 | Strong | C-O stretch (secondary alcohol) |

| 836 | Strong | p-substituted benzene C-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The data presented is from Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 152 | ~20 | [M]⁺ (Molecular Ion) |

| 137 | 100 | [M - CH₃]⁺ |

| 109 | ~45 | [M - CH₃ - CO]⁺ or [C₇H₉O]⁺ |

| 77 | ~15 | [C₆H₅]⁺ |

| 43 | ~40 | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz or 600 MHz spectrometer.[5] Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 to 32 scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz or 150 MHz. A proton-decoupled pulse sequence is used. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (typically 512 to 1024) are used to obtain a spectrum with adequate signal intensity.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (FTIR-ATR): A small drop of neat this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[1]

-

Data Acquisition: The spectrum is recorded over a range of 4000 to 400 cm⁻¹. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS) Protocol

-

Sample Introduction (GC-MS): A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into a Gas Chromatograph (GC) equipped with a capillary column (e.g., a nonpolar dimethylpolysiloxane-based column). The GC oven temperature is programmed to ramp up to ensure separation from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is typically operated in Electron Ionization (EI) mode with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to the Asymmetric Synthesis of (S)-1-(4-Methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the chiral alcohol (S)-1-(4-methoxyphenyl)ethanol from its prochiral ketone precursor, 4'-methoxyacetophenone. This transformation is a critical step in the synthesis of various pharmaceutical compounds and fine chemicals, where enantiomeric purity is paramount. This document provides a comparative overview of prominent catalytic methods, detailed experimental protocols, and quantitative data to aid researchers in selecting and implementing the most suitable synthetic route for their specific needs.

Introduction

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in modern organic synthesis. This compound is a valuable chiral building block, and its efficient synthesis with high enantiomeric excess (e.e.) is of significant interest.[1] This guide explores both biocatalytic and chemocatalytic approaches to achieve this transformation, focusing on methodologies that offer high yields and exceptional stereocontrol.

Catalytic Approaches

The synthesis of this compound from 4'-methoxyacetophenone is primarily achieved through asymmetric reduction. This can be broadly categorized into two main strategies: biocatalysis, which utilizes whole-cell microorganisms or isolated enzymes, and chemocatalysis, which employs chiral metal-based or organocatalysts.

Biocatalytic Reduction

Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of enantiomerically pure compounds.[1] Several microorganisms have been identified for their ability to reduce 4'-methoxyacetophenone with high enantioselectivity to the (S)-alcohol. These whole-cell systems are advantageous as they contain the necessary enzymes and cofactors for the reduction, eliminating the need for the addition of expensive reagents.[1]

Commonly employed microorganisms include species of Rhodotorula, Trigonopsis, Saccharomyces, and Lactobacillus.[1][2][3][4] These biocatalytic reductions are typically performed in aqueous media under mild conditions, contributing to their appeal from a green chemistry perspective.

Chemocatalytic Reduction

Chiral catalysts have been extensively developed for the asymmetric reduction of ketones. Among the most successful are the Noyori-type ruthenium catalysts and the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts.

Noyori Asymmetric Hydrogenation: Developed by Ryoji Noyori, this method utilizes ruthenium(II) complexes with chiral diphosphine and diamine ligands.[5][6] These catalysts are highly efficient and can achieve excellent enantioselectivity for the hydrogenation of a wide range of ketones, including 4'-methoxyacetophenone.[5] The reaction typically proceeds under a hydrogen atmosphere. Asymmetric transfer hydrogenation, a variation of this method, uses a hydrogen donor like isopropanol or formic acid instead of hydrogen gas.[7]

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction employs a chiral oxazaborolidine catalyst, derived from proline, in the presence of a borane source (e.g., BH₃·THF).[8][9][10][11] This method is known for its high enantioselectivity and predictable stereochemical outcome.[8] The catalyst activates the ketone, making it more susceptible to hydride attack from the borane in a stereocontrolled manner.[9]

Experimental Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis of this compound. This allows for a direct comparison of the different catalytic systems.

| Catalyst/Biocatalyst | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |

| Immobilized Rhodotorula sp. AS2.2241 cells | Glucose (co-substrate) | Hydrophilic Ionic Liquid/Buffer | 25 | - | 98.3 | >99 |

| Saccharomyces uvarum | Glucose (co-substrate) | Aqueous | Optimized | Optimized | High | High |

| Lactobacillus paracasei BD28 | Glucose (co-substrate) | Aqueous | Optimized | Optimized | 95 | >99 |

| Noyori-type Ru(II) Catalyst | H₂ or iPrOH/HCOOH | Organic Solvent | RT - 80 | 1 - 24 | High | up to 99 |

| Corey-Bakshi-Shibata (CBS) Catalyst | Borane (BH₃) | THF or Toluene | RT | 0.5 - 2 | High | >95 |

Note: "Optimized" indicates that the specific parameters were determined to be optimal in the cited study but may vary. "High" indicates yields and e.e. values that are consistently reported to be excellent but may not have a single specified value across all literature.

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic approaches.

Biocatalytic Reduction using Immobilized Rhodotorula sp.

This protocol is based on the work by Lou et al. for the enantioselective reduction of 4'-methoxyacetophenone using immobilized yeast cells.[2][12]

1. Cell Culture and Immobilization:

-

Rhodotorula sp. AS2.2241 is cultured in a suitable nutrient medium.

-

The harvested cells are immobilized in a matrix, such as calcium alginate, to enhance stability and reusability.

2. Asymmetric Reduction:

-

In a temperature-controlled reactor, the immobilized cells are suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 8.5).[2]

-

A hydrophilic ionic liquid (e.g., 5.0% v/v 1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate) is added to the medium.[2]

-

4'-methoxyacetophenone is added to a final concentration of 12 mM.[2]

-

Glucose is added as a co-substrate for cofactor regeneration.

-

The reaction mixture is incubated at 25 °C with agitation.[2]

3. Work-up and Analysis:

-

After the reaction is complete, the immobilized cells are separated by filtration.

-

The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The yield and enantiomeric excess of this compound are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.

Chemocatalytic Reduction using a Noyori-type Catalyst (Asymmetric Transfer Hydrogenation)

This generalized protocol is based on the principles of Noyori asymmetric transfer hydrogenation.[7]

1. Catalyst Preparation:

-

A pre-catalyst, such as [RuCl₂(arene)(chiral diamine)], is used. The specific arene and chiral diamine ligands will influence the catalyst's activity and selectivity.

2. Asymmetric Transfer Hydrogenation:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the ruthenium pre-catalyst (e.g., 0.5 mol%) is dissolved in a mixture of a hydrogen donor, such as a 5:2 mixture of formic acid and triethylamine or isopropanol with a base (e.g., KOH).[7]

-

4'-methoxyacetophenone is added to the reaction mixture.

-

The reaction is stirred at room temperature or heated as required.

3. Work-up and Analysis:

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are washed with brine, dried over a drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

The yield is determined, and the enantiomeric excess is measured using chiral HPLC or GC.

Chemocatalytic Reduction using the Corey-Bakshi-Shibata (CBS) Catalyst

This protocol is a standard procedure for the CBS reduction of ketones.[9][10]

1. Reaction Setup:

-

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the (S)-methyl CBS-oxazaborolidine catalyst (typically 5-10 mol%) as a solution in toluene.[8]

-

The flask is cooled in an ice bath.

2. Asymmetric Reduction:

-

A solution of borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) (typically 0.6-1.0 equivalents) in anhydrous THF is added dropwise to the catalyst solution.

-

A solution of 4'-methoxyacetophenone in anhydrous THF is then added dropwise via the dropping funnel over a period of time to maintain the reaction temperature.

-

The reaction is stirred at room temperature until complete, as monitored by thin-layer chromatography (TLC).

3. Work-up and Analysis:

-

The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C.

-

The solvent is removed in vacuo.

-

The residue is treated with 1 M HCl and extracted with ethyl acetate.

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the resulting crude product is purified by flash column chromatography.

-

The yield and enantiomeric excess of the this compound are determined.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the general workflows for the biocatalytic and chemocatalytic synthesis of this compound.

Caption: Workflow for the biocatalytic synthesis of this compound.

Caption: General workflow for the chemocatalytic synthesis of this compound.

Conclusion

The synthesis of enantiomerically pure this compound from 4'-methoxyacetophenone can be effectively achieved through both biocatalytic and chemocatalytic methods. Biocatalytic approaches offer mild reaction conditions and high enantioselectivity, aligning with the principles of green chemistry. Chemocatalytic methods, particularly those employing Noyori and CBS catalysts, provide robust and highly selective transformations with broad applicability. The choice of method will depend on factors such as the desired scale of the reaction, cost considerations, and the available laboratory infrastructure. This guide provides the necessary technical information to assist researchers in making an informed decision for their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biocatalytic anti-Prelog stereoselective reduction of 4′-methoxyacetophenone to (R)-1-(4-methoxyphenyl)ethanol with immobilized Trigonopsis variabilis AS2.1611 cells using an ionic liquid-containing medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 11. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 12. merckmillipore.com [merckmillipore.com]

(S)-1-(4-Methoxyphenyl)ethanol: A Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-1-(4-Methoxyphenyl)ethanol is a valuable and versatile chiral building block in asymmetric synthesis. Its utility stems from its enantiomerically pure secondary alcohol functionality, which can be strategically incorporated into complex molecules, influencing their stereochemistry and biological activity. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on experimental protocols and quantitative data to support researchers in its effective utilization.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid at room temperature. Its key physical and spectroscopic properties are summarized below for easy reference.

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Boiling Point | 95 °C at 1 mmHg |

| Density | 1.079 g/mL at 25 °C |

| Specific Rotation [α]D | -35.8° (c = 1.00 in CHCl₃) for the (S)-enantiomer (96.2% ee)[1] |

| 1H NMR (CDCl₃) | δ 7.32-7.27 (m, 2H), 6.91-6.85 (m, 2H), 4.84 (q, J=6.4 Hz, 1H), 3.80 (s, 3H), 1.87 (br s, 1H), 1.47 (d, J=6.4 Hz, 3H) |

| 13C NMR (CDCl₃) | δ 158.9, 138.0, 126.6, 113.8, 70.0, 55.3, 25.0 |

Synthesis of this compound

The enantioselective synthesis of this compound is predominantly achieved through the asymmetric reduction of its corresponding prochiral ketone, 4'-methoxyacetophenone. Both chemical and biocatalytic methods have been developed, offering distinct advantages in terms of scalability, cost-effectiveness, and environmental impact.

Chemical Synthesis: Asymmetric Hydrogenation

Asymmetric transfer hydrogenation, particularly using Noyori-type ruthenium catalysts, is a highly efficient method for producing this compound with excellent enantioselectivity.[2][3][4]

Quantitative Data for Asymmetric Hydrogenation

| Catalyst/Ligand System | Hydrogen Source | Base/Solvent | Temp. (°C) | Yield (%) | ee (%) |

| RuCl₂[(R)-BINAP] | H₂ (1100 psi) | EtOH | 30 | High | >95 |

| RuCl--INVALID-LINK-- | HCOOH/NEt₃ | - | 28 | >95 | 98 |

Experimental Protocol: Noyori Asymmetric Hydrogenation [2]

-

Catalyst Preparation (in a nitrogen-filled glovebox):

-

To a solution of acetylacetone (315 mmol) in ethanol (32.3 mL), previously sparged with N₂ for 1 hour, add RuCl₂[(R)-BINAP] (0.1 mol%).

-

-

Hydrogenation:

-

Transfer the reaction mixture to a Parr bomb.

-

Purge the bomb with H₂ gas and then pressurize to 1100 psi.

-

Heat the reaction mixture to 30 °C with stirring for 6 days.

-

-

Work-up and Purification:

-

Carefully release the pressure.

-

Concentrate the reaction mixture in vacuo.

-

Purify the product by distillation under reduced pressure to yield this compound.

-

Biocatalytic Synthesis: Enantioselective Reduction

Biocatalytic reduction using whole-cell microorganisms or isolated enzymes offers a green and highly selective alternative for the synthesis of this compound.[5][6] Various yeast and bacterial strains have been shown to effectively catalyze this transformation.

Quantitative Data for Biocatalytic Reduction

| Biocatalyst | Co-solvent/Medium | pH | Temp. (°C) | Substrate Conc. (mM) | Yield (%) | ee (%) |

| Rhodotorula sp. AS2.2241 | 5.0% (v/v) C₂(OH)MIM·NO₃ in buffer | 8.5 | 25 | 12 | 98.3 | >99 |

| Saccharomyces uvarum S3 | Aqueous medium with glucose | 6.0 | 30 | 1 mmol | >99 | >99 |

Experimental Protocol: Biocatalytic Reduction with Saccharomyces uvarum [5]

-

Culture Preparation:

-

Cultivate Saccharomyces uvarum in a suitable medium containing a carbon source (e.g., glucose) and nitrogen source (e.g., peptone from casein).

-

-

Bioreduction:

-

To a suspension of the cultured yeast cells in a buffer solution (pH 6.0), add 4'-methoxyacetophenone (1 mmol).

-

Incubate the reaction mixture at 30 °C with agitation (200 rpm) for 48 hours.

-

-

Work-up and Purification:

-

Centrifuge the reaction mixture to separate the cells.

-

Saturate the supernatant with NaCl and extract with chloroform (CHCl₃).

-

Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain enantiomerically pure this compound.

-

Applications in Asymmetric Synthesis

This compound serves as a crucial chiral building block in the synthesis of a variety of complex and biologically active molecules.

Synthesis of Cycloalkyl[b]indoles

Enantiopure this compound is a key precursor in the synthesis of cycloalkyl[b]indoles, a class of compounds with potential therapeutic applications for allergic responses.[5][7] The synthesis involves a stereoselective Sₙ2 displacement of the alcohol functionality.

References

- 1. rsc.org [rsc.org]

- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 3. kanto.co.jp [kanto.co.jp]

- 4. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Enantioselective Keystone: A Technical Guide to the Discovery and History of (S)-1-(4-Methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Methoxyphenyl)ethanol, a chiral secondary alcohol, serves as a critical chiral building block in the synthesis of a variety of biologically active molecules. Its paramount importance lies in its role as a precursor to cycloalkyl[b]indoles, a class of compounds investigated for their potent antihistaminic properties, which are effective in the treatment of allergic responses.[1] This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies for obtaining this enantiomerically pure compound. Detailed experimental protocols for key synthetic and resolution techniques are provided, alongside a comprehensive summary of quantitative data to facilitate comparison. Furthermore, this guide elucidates the biological context of its application by visualizing the histamine H1 receptor signaling pathway, the target of the downstream pharmaceutical agents.

Historical Perspective and Discovery

The first synthesis of the racemic parent compound, 1-(4-methoxyphenyl)ethanol, is not definitively documented in a singular seminal publication. However, the synthesis of structurally similar aromatic alcohols was explored in the early 20th century. For instance, the work of Frankland and Neville in 1901 on the reactions of substituted benzaldehydes with organometallic reagents laid the groundwork for such syntheses. The two primary routes for the synthesis of the racemic mixture, which remain fundamental today, are the Grignard reaction and the reduction of the corresponding ketone.

The true value of 1-(4-methoxyphenyl)ethanol was unlocked with the advent of asymmetric synthesis and chiral resolution techniques, which enabled the isolation of the specific (S)-enantiomer. It is this single enantiomer that is the crucial starting material for the stereospecific synthesis of the target pharmaceutical compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(4-methoxyphenyl)ethanol is presented below.

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 95 °C at 1 mmHg |

| Density | 1.079 g/mL at 25 °C |

| Refractive Index | 1.5330 at 20 °C |

| CAS Number | 3319-15-1 (racemic), 1572-97-0 ((S)-enantiomer) |

Synthesis of Racemic 1-(4-Methoxyphenyl)ethanol

The preparation of the racemic starting material is a prerequisite for subsequent chiral resolution or can be the direct substrate for certain asymmetric syntheses.

Experimental Protocol 1: Grignard Reaction

Reaction: 4-Methoxybenzaldehyde + Methylmagnesium Iodide → 1-(4-Methoxyphenyl)ethanol

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Methyl iodide

-

4-Methoxybenzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to the flask.

-

Add a small volume of anhydrous diethyl ether to just cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether.

-

Add a small portion of the methyl iodide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required.

-

Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring until the magnesium is consumed.

-

Cool the Grignard reagent in an ice bath.

-

Prepare a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining a low temperature.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 1-(4-methoxyphenyl)ethanol, which can be purified by vacuum distillation.

Experimental Protocol 2: Reduction of 4'-Methoxyacetophenone

Reaction: 4'-Methoxyacetophenone + Sodium Borohydride → 1-(4-Methoxyphenyl)ethanol

Materials:

-

4'-Methoxyacetophenone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

1 M Hydrochloric acid

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4'-methoxyacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in small portions to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography.

-

Cool the reaction mixture in an ice bath and quench the excess sodium borohydride by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 1-(4-methoxyphenyl)ethanol, which can be purified by column chromatography or vacuum distillation.

Enantioselective Synthesis of this compound

The production of the enantiomerically pure (S)-form is the primary goal for its use in pharmaceutical synthesis. This can be achieved through chiral resolution of the racemate or by direct asymmetric synthesis.

Chiral Resolution

This method relies on the stereoselective acylation of one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer.

Reaction: (R,S)-1-(4-Methoxyphenyl)ethanol + Acyl Donor --(Lipase)--> (R)-1-(4-Methoxyphenyl)acetate + this compound

Materials:

-

Racemic 1-(4-methoxyphenyl)ethanol

-

Immobilized Lipase (e.g., Novozym 435 from Candida antarctica or Lipase PS from Pseudomonas cepacia)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., n-hexane, toluene)

-

Molecular sieves

Procedure:

-

To a solution of racemic 1-(4-methoxyphenyl)ethanol (1.0 eq) in the chosen anhydrous solvent, add molecular sieves and the immobilized lipase (e.g., 20 mg per mmol of substrate).

-

Add the acyl donor (e.g., vinyl acetate, 1.5-2.0 eq).

-

Stir the mixture at a controlled temperature (e.g., 30-45 °C).

-

Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (e.e.) of the remaining alcohol and the conversion.

-

When the desired conversion (ideally around 50%) and high e.e. of the (S)-alcohol are achieved, filter off the enzyme and molecular sieves.

-

Wash the enzyme with the solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The resulting mixture of the (S)-alcohol and the (R)-acetate can be separated by column chromatography. The (S)-alcohol is the desired product.

Quantitative Data for Lipase-Catalyzed Kinetic Resolution

| Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of (S)-alcohol (%) |

| Novozym 40086 | Vinyl Acetate | n-Hexane | 35 | 2.5 | 56.71 | 99.87 |

| Lipase PS | Isopropenyl Acetate | Toluene | 40 | 24 | ~50 | >99 |

Asymmetric Synthesis

Whole-cell biocatalysts are highly effective for the enantioselective reduction of prochiral ketones to the corresponding (S)-alcohols.

Reaction: 4'-Methoxyacetophenone --(Whole-cell biocatalyst, e.g., Saccharomyces uvarum)--> this compound

Materials:

-

4'-Methoxyacetophenone

-

Microorganism culture (e.g., Saccharomyces uvarum, Lactobacillus paracasei)

-

Growth medium (e.g., YM broth for yeast, MRS broth for Lactobacillus)

-

Glucose (as a co-substrate for cofactor regeneration)

-

Buffer solution (to maintain optimal pH)

-

Ethyl acetate

Procedure:

-

Cultivation of Biocatalyst: Inoculate the chosen microorganism into the appropriate sterile growth medium and incubate under optimal conditions (e.g., 30 °C, 150 rpm) for a specified period (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with a sterile buffer solution (e.g., phosphate buffer, pH 7.0).

-

Bioreduction: Resuspend the cell pellet in the buffer to a desired cell density.

-

Add glucose as a co-substrate.

-

Add 4'-methoxyacetophenone to the cell suspension.

-

Incubate the reaction mixture under optimal conditions of temperature, pH, and agitation.

-

Monitor the reaction by chiral GC or HPLC for conversion and enantiomeric excess.

-

Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography.

Quantitative Data for Biocatalytic Reduction

| Biocatalyst | pH | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |

| Saccharomyces uvarum | 6.0 | 30 | 48 | >99 | >99 |

| Lactobacillus paracasei BD28 | 6.0 | 30 | 72 | 95 | >99 |

| Rhodotorula sp. AS2.2241 | 8.5 | 25 | 48 | 98.3 | >99 |

| Lactobacillus senmaizukei | 5.8 | 29 | 50 | 96 | >99 |

Application in Drug Development: Precursor to Antihistamines

This compound is a key intermediate in the synthesis of cycloalkyl[b]indoles, which have been identified as potent antihistamines.[1] These compounds act by blocking the histamine H1 receptor, thereby preventing the downstream signaling cascade that leads to allergic symptoms.

Histamine H1 Receptor Signaling Pathway

Histamine is a key mediator of allergic reactions. Upon binding to the H1 receptor, a G-protein coupled receptor (GPCR), it initiates a signaling cascade. Antihistamines, such as the cycloalkyl[b]indoles derived from this compound, act as inverse agonists, binding to the H1 receptor and stabilizing it in an inactive conformation, thus blocking the action of histamine.

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of antihistamines.

Experimental Workflow for Synthesis and Application

The overall process from the synthesis of the chiral alcohol to its potential application in drug development follows a logical workflow.

Caption: General workflow from starting material to potential drug development.

Conclusion

This compound stands as a testament to the advancements in asymmetric synthesis and biocatalysis. Its efficient and highly enantioselective production is crucial for the development of potent antihistaminic agents. The methodologies outlined in this guide, from classical chemical synthesis to modern biocatalytic approaches, provide a comprehensive toolkit for researchers and professionals in the field of drug development. The continued optimization of these processes will undoubtedly lead to more efficient and sustainable routes for the synthesis of this and other valuable chiral intermediates, ultimately contributing to the advancement of medicinal chemistry and the development of novel therapeutics.

References

An In-Depth Technical Guide to the Separation of Racemic 1-(4-Methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective production of single enantiomers of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. 1-(4-Methoxyphenyl)ethanol is a valuable chiral building block used in the synthesis of various biologically active compounds. Its racemic mixture, containing equal amounts of (R)- and (S)-enantiomers, necessitates efficient separation methods to isolate the desired stereoisomer. This technical guide provides a comprehensive overview of the primary techniques for the resolution of racemic 1-(4-Methoxyphenyl)ethanol, with a focus on enzymatic kinetic resolution, biocatalytic synthesis, and analytical chiral chromatography.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful and widely used technique for the separation of enantiomers. This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the resolution of 1-(4-Methoxyphenyl)ethanol, lipases are particularly effective biocatalysts.

Principle of Lipase-Catalyzed Transesterification

In the presence of a suitable acyl donor, a lipase will selectively acylate one enantiomer of the racemic alcohol at a much higher rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated by conventional methods such as column chromatography. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the lipase.

Experimental Protocol: Lipase-Catalyzed Transesterification of 1-(4-Methoxyphenyl)ethanol

The following protocol is based on the optimized conditions reported for the resolution of 1-(4-methoxyphenyl)ethanol using an immobilized lipase.

Materials:

-

Racemic 1-(4-Methoxyphenyl)ethanol

-

Immobilized Lipase (e.g., Novozym 40086)

-

Acyl Donor (e.g., Vinyl acetate)

-

Solvent (e.g., n-hexane)

-

Standard laboratory glassware and stirring equipment

-

Analytical chiral HPLC or GC for determining enantiomeric excess (e.e.) and conversion

Procedure:

-

To a solution of racemic 1-(4-Methoxyphenyl)ethanol in n-hexane, add vinyl acetate.

-

Add the immobilized lipase to the mixture.

-

Stir the reaction mixture at a controlled temperature.

-

Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the remaining alcohol and the conversion rate by chiral chromatography.

-

Once the desired conversion (typically around 50%) and high enantiomeric excess of the unreacted alcohol are achieved, stop the reaction by filtering off the immobilized enzyme.

-

The resulting mixture containing the unreacted alcohol and the acylated product can be separated by silica gel column chromatography.

Quantitative Data for Enzymatic Kinetic Resolution

The following table summarizes the optimized conditions and results for the resolution of 1-(4-methoxyphenyl)ethanol using Novozym 40086.

| Parameter | Optimized Value |

| Enzyme | Novozym 40086 |

| Solvent | n-Hexane |

| Acyl Donor | Vinyl acetate |

| Temperature | 35°C |

| Substrate Molar Ratio (Alcohol:Acyl Donor) | 1:6 |

| Enzyme Dosage | 20 mg |

| Reaction Time | 2.5 hours |

| Result | |

| Enantiomeric Excess of Substrate (e.e.S) | 99.87% |

| Conversion (c) | 56.71% |

Data sourced from a study on the resolution of (R,S)-1-(4-methoxyphenyl)ethanol by lipase-catalyzed stereoselective transesterification.

Workflow for Enzymatic Kinetic Resolution

Caption: Experimental workflow for the enzymatic kinetic resolution of 1-(4-Methoxyphenyl)ethanol.

Biocatalytic Asymmetric Synthesis

An alternative to resolving a racemic mixture is the direct asymmetric synthesis of a single enantiomer from a prochiral precursor. Whole-cell biocatalysts are often employed for this purpose, offering a cost-effective and environmentally friendly approach.

Synthesis of this compound

Whole cells of Lactobacillus paracasei have been shown to effectively reduce 4-methoxyacetophenone to this compound with high yield and enantiomeric purity.[1]

Experimental Protocol:

-

Cultivate Lactobacillus paracasei in a suitable growth medium.

-

Harvest and wash the cells to prepare the whole-cell biocatalyst.

-

In a buffered solution, suspend the whole cells and add 4-methoxyacetophenone as the substrate.

-

Incubate the reaction mixture under optimized conditions of pH, temperature, and agitation.

-

Monitor the conversion of the ketone to the alcohol.

-

After completion, extract the product from the reaction mixture using an organic solvent.

-

Purify the this compound by column chromatography.

Quantitative Data:

-

Biocatalyst: Lactobacillus paracasei BD28

-

Yield: 95%

-

Product: this compound in optically pure form.[1]

Synthesis of (R)-1-(4-Methoxyphenyl)ethanol

Immobilized cells of Trigonopsis variabilis can be used for the anti-Prelog stereoselective reduction of 4'-methoxyacetophenone to produce (R)-1-(4-methoxyphenyl)ethanol.[2]

Experimental Protocol:

-

Immobilize Trigonopsis variabilis cells.

-

Carry out the reduction of 4'-methoxyacetophenone in a suitable medium, potentially containing ionic liquids to enhance reaction efficiency.

-

Isolate and purify the (R)-1-(4-methoxyphenyl)ethanol product.

Signaling Pathway for Biocatalytic Reduction

Caption: Logical relationship in the biocatalytic synthesis of a single enantiomer.

Diastereomeric Salt Formation

Classical resolution via diastereomeric salt formation is a widely used industrial method for separating racemic acids and bases. For a neutral molecule like an alcohol, this method requires prior derivatization to introduce an acidic or basic functional group.

Principle:

-

The racemic alcohol is derivatized, for example, by reacting it with a cyclic anhydride (e.g., phthalic anhydride) to form a racemic carboxylic acid derivative.

-

The racemic derivative is then reacted with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine) to form a mixture of two diastereomeric salts.

-

These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

-

After separation, the chiral auxiliary is removed by acid or base treatment to yield the enantiomerically pure alcohol.

Due to the lack of specific literature protocols for the diastereomeric resolution of 1-(4-methoxyphenyl)ethanol, a generalized workflow is presented.

Caption: General workflow for diastereomeric salt resolution of a racemic alcohol.

Analytical Chiral Chromatography

The determination of enantiomeric excess is crucial for evaluating the success of a chiral separation. Chiral High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose.

Chiral HPLC Method for 1-(4-Methoxyphenyl)ethanol

A reported method for the analysis of (R)-1-(4-methoxyphenyl)ethanol is provided below. This method can be adapted for the analysis of the (S)-enantiomer and for monitoring the progress of kinetic resolutions.

Experimental Protocol:

-

Column: Daicel Chiralpak OD-H (0.46 x 25 cm)

-

Mobile Phase: n-hexane/i-propanol = 95/5 (v/v)

-

Flow Rate: 0.7 mL/min

-

Detection: UV at 214 nm

-

Retention Times:

-

minor enantiomer: 15.51 min

-

major enantiomer ((R)-enantiomer): 17.25 min

-

Quantitative Data for Enantiomers

The following table summarizes the specific rotation values for the enantiomers of 1-(4-methoxyphenyl)ethanol, which can be used for their characterization.

| Enantiomer | Specific Rotation ([α]D) | Conditions |

| This compound | -35.8° | c = 1.00 in CHCl3, at 25°C[2] |

| This compound (lit.) | -41.7° | c = 1.0, CHCl3, at 20°C[2] |

| (R)-1-(4-Methoxyphenyl)ethanol | +33.80° | c = 0.60, CH2Cl2, at 29°C |

Conclusion

This technical guide has outlined the key methodologies for the separation of racemic 1-(4-methoxyphenyl)ethanol. Enzymatic kinetic resolution using immobilized lipases offers a highly efficient and selective method for obtaining both enantiomers. Biocatalytic asymmetric synthesis provides a direct route to the individual enantiomers from a prochiral starting material. While diastereomeric salt formation is a powerful industrial technique, it requires derivatization for alcohols. The successful implementation of these separation strategies relies on robust analytical methods, such as chiral HPLC, to accurately determine enantiomeric purity. The choice of method will depend on factors such as the desired enantiomer, scale of operation, and available resources.

References

The Natural Occurrence of 1-(4-Methoxyphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 1-(4-Methoxyphenyl)ethanol, a volatile organic compound with potential applications in the flavor, fragrance, and pharmaceutical industries. This document details its known natural sources, methodologies for its isolation and quantification, and discusses its potential biological activities. While the natural presence of this aromatic alcohol has been identified, quantitative data remains limited in the current scientific literature. This guide aims to consolidate the available information and provide a framework for future research and development.

Introduction

1-(4-Methoxyphenyl)ethanol, also known as 4-methoxy-α-methylbenzyl alcohol, is an aromatic alcohol with the chemical formula C₉H₁₂O₂. It is a derivative of benzyl alcohol, featuring a methoxy group at the para position of the phenyl ring and a methyl group on the α-carbon of the ethanol substituent. Its pleasant, mild odor has led to its use as a fragrance component[1]. Beyond its aromatic properties, there is growing interest in its potential biological activities and its role as a chiral building block in organic synthesis. This guide focuses on the natural origins of this compound, providing a technical resource for professionals in research and drug development.

Natural Occurrence

The primary documented natural source of 1-(4-Methoxyphenyl)ethanol is the fungus Grosmannia crassivaginata[2]. This ophiostomatoid fungus is often associated with conifer-infesting bark beetles, and its volatile emissions play a role in the complex chemical ecology of these insect-fungus-plant interactions[3]. While the presence of 1-(4-Methoxyphenyl)ethanol in the volatile profile of G. crassivaginata is established, specific quantitative data on its concentration in the fungal metabolome is not yet available in the scientific literature. Fungi, in general, are known producers of a wide array of volatile organic compounds, including aromatic alcohols, which contribute to their characteristic odors and ecological functions[4][5][6][7][8].

Table 1: Documented Natural Source of 1-(4-Methoxyphenyl)ethanol

| Kingdom | Phylum | Class | Order | Family | Genus | Species | Compound Presence | Quantitative Data |

| Fungi | Ascomycota | Sordariomycetes | Ophiostomatales | Ophiostomataceae | Grosmannia | crassivaginata | Identified as a volatile metabolite[2] | Not Reported |

Experimental Protocols

The isolation and quantification of 1-(4-Methoxyphenyl)ethanol from its natural fungal source typically involve the analysis of volatile organic compounds (VOCs). Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive and widely used technique for this purpose.

Protocol for Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis of Fungal Volatiles

This protocol is adapted from established methods for the analysis of fungal VOCs and can be optimized for the specific quantification of 1-(4-Methoxyphenyl)ethanol from Grosmannia crassivaginata cultures.

3.1.1. Fungal Culture Preparation

-

Media Preparation: Prepare a suitable culture medium for Grosmannia crassivaginata, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).

-

Inoculation: Inoculate the center of the agar plates with a pure culture of G. crassivaginata.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) in the dark for a period sufficient for fungal growth and VOC production (e.g., 7-14 days).

3.1.2. Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Preparation: Aseptically transfer a standardized amount of the fungal culture (e.g., a specific number of agar plugs or a defined area of mycelium) into a headspace vial (e.g., 20 mL).

-

Equilibration: Seal the vial with a PTFE/silicone septum and allow the headspace to equilibrate for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 40°C).

-

Extraction: Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a fixed duration (e.g., 30-60 minutes) to adsorb the volatile compounds.

3.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS system (e.g., 250°C) for thermal desorption of the analytes.

-

Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) for the chromatographic separation of the volatile compounds. A typical temperature program could be: start at 40°C for 2 minutes, then ramp to 280°C at 5°C/minute, and hold for 5 minutes.

-

Detection: Operate the mass spectrometer in electron ionization (EI) mode (e.g., at 70 eV) and scan a mass range of m/z 40-400.

-

Identification: Identify 1-(4-Methoxyphenyl)ethanol by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantification: Create a calibration curve using standard solutions of 1-(4-Methoxyphenyl)ethanol of known concentrations to quantify its amount in the fungal headspace. An internal standard can be used for improved accuracy.

Diagram of Experimental Workflow

Caption: Workflow for the analysis of 1-(4-Methoxyphenyl)ethanol from fungal cultures.

Biological Activities

While specific studies on the biological activities of 1-(4-Methoxyphenyl)ethanol are limited, the broader class of methoxyphenol compounds, to which it belongs, is known to exhibit various biological effects.

Antimicrobial Activity

Methoxyphenolic compounds are recognized for their antimicrobial properties[9][10][11]. For instance, anethole, a structurally related compound, demonstrates potent antimicrobial activity against a range of bacteria, yeasts, and fungi[12]. It is plausible that 1-(4-Methoxyphenyl)ethanol possesses similar antimicrobial effects. Further research is required to determine its minimum inhibitory concentrations (MICs) against various pathogenic and spoilage microorganisms.

Antioxidant Activity

Phenolic compounds, including those with methoxy substitutions, are well-known for their antioxidant capabilities due to their ability to scavenge free radicals[13]. The antioxidant potential is influenced by the number and position of hydroxyl and methoxy groups on the aromatic ring. While direct antioxidant data for 1-(4-Methoxyphenyl)ethanol is not available, it is anticipated to contribute to the overall antioxidant capacity of natural extracts in which it is present. Standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) can be employed to quantify its antioxidant activity, typically reported as an IC50 value.

Cytotoxicity

The cytotoxicity of 1-(4-Methoxyphenyl)ethanol has not been extensively studied. As with any compound intended for potential therapeutic or commercial use, a thorough evaluation of its cytotoxic effects on various cell lines is crucial. Such studies would typically involve determining the concentration at which the compound exhibits toxicity to cells.

Signaling Pathways

Currently, there is no scientific literature available that describes the involvement of 1-(4-Methoxyphenyl)ethanol in any specific biological signaling pathways. This represents a significant knowledge gap and an area for future research.

Conclusion and Future Directions

1-(4-Methoxyphenyl)ethanol is a naturally occurring aromatic alcohol with its presence confirmed in the fungus Grosmannia crassivaginata. While its natural occurrence is established, there is a clear need for quantitative studies to determine its concentration in this and potentially other natural sources. The provided experimental protocol for HS-SPME-GC-MS offers a robust framework for such quantitative analyses. Furthermore, a comprehensive investigation into its antimicrobial, antioxidant, and cytotoxic properties is warranted to fully understand its potential applications. Elucidating its role, if any, in biological signaling pathways could open up new avenues for its use in drug development and other biotechnological applications. Future research should focus on filling these knowledge gaps to fully exploit the potential of this naturally derived compound.

References

- 1. MeFSAT: a curated natural product database specific to secondary metabolites of medicinal fungi - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Volatile Organic Compounds Emitted by Fungal Associates of Conifer Bark Beetles and their Potential in Bark Beetle Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fungaldiversity.org [fungaldiversity.org]

- 5. [PDF] Bioflavours and fragrances via fungi and their enzymes | Semantic Scholar [semanticscholar.org]

- 6. mushroomrevival.com [mushroomrevival.com]

- 7. Identification of New Natural Sources of Flavour and Aroma Metabolites from Solid-State Fermentation of Agro-Industrial By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anethole - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-1-(4-Methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(4-Methoxyphenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its defined stereochemistry is often critical for the desired therapeutic effect and safety profile of the final drug substance. This document provides detailed protocols for three highly effective methods for the asymmetric synthesis of this compound: Biocatalytic Reduction, Asymmetric Transfer Hydrogenation (ATH), and the Corey-Bakshi-Shibata (CBS) Reduction.

Method 1: Biocatalytic Reduction of 4'-Methoxyacetophenone

Biocatalysis offers an environmentally friendly and highly selective route to enantiopure alcohols. Whole-cell biotransformations, in particular, are advantageous as they provide the necessary cofactors for the reduction reaction in their natural cellular environment.

Quantitative Data Summary: Biocatalytic Methods

| Biocatalyst | Substrate Conc. | Temp. (°C) | pH | Yield (%) | e.e. (%) | Configuration |

| Rhodotorula sp. AS2.2241 (immobilized) | 12 mM | 25 | 8.5 | 98.3 | >99 | (S) |

| Saccharomyces uvarum S3 | Not specified | Optimized | Optimized | Good | High | (S) |

Experimental Protocol: Biocatalytic Reduction using Rhodotorula sp. AS2.2241

This protocol is based on the enantioselective reduction of 4'-methoxyacetophenone using immobilized Rhodotorula sp. AS2.2241 cells.[1]

Materials:

-

4'-Methoxyacetophenone

-

Immobilized Rhodotorula sp. AS2.2241 cells

-

1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate (C₂OHMIM.NO₃) ionic liquid

-

Phosphate buffer

-

Glucose

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Cell Culture and Immobilization: Cultivate Rhodotorula sp. AS2.2241 according to standard microbiological techniques. Harvest the cells and immobilize them using a suitable method, such as entrapment in calcium alginate beads.

-

Bioreduction:

-

In a temperature-controlled reactor, prepare a reaction mixture containing the phosphate buffer (pH 8.5).

-

Add the immobilized cells to the buffer.

-

Introduce the ionic liquid C₂OHMIM.NO₃ to a final concentration of 5.0% (v/v).[1]

-

Add glucose as a co-substrate for cofactor regeneration.

-

Initiate the reaction by adding 4'-methoxyacetophenone to a final concentration of 12 mM.[1]

-

-

Reaction Monitoring: Maintain the reaction at 25°C with gentle agitation. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the ketone and the enantiomeric excess of the alcohol.

-

Work-up and Purification:

-

Once the reaction is complete, separate the immobilized cells by filtration.

-

Saturate the aqueous phase with NaCl.

-

Extract the product, this compound, with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Method 2: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a robust and widely used method for the enantioselective reduction of prochiral ketones. This technique typically involves a chiral transition metal catalyst and a hydrogen donor.

Quantitative Data Summary: Asymmetric Transfer Hydrogenation

| Catalyst/Pre-catalyst | Ligand | Hydrogen Donor | Base | Temp. (°C) | Yield (%) | e.e. (%) | Configuration |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | i-PrOH | KOH | 80 | >99 | 97 | (R) |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | HCOOH/NEt₃ | - | 28 | >95 | 98 | (R) | |

| Pt/TiO₂ | Cinchonidine | H₂ | - | Not specified | - | ~30 | Not Specified |

Note: The configuration of the product depends on the chirality of the ligand used.

Experimental Protocol: Asymmetric Transfer Hydrogenation using [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN

Materials:

-

4'-Methoxyacetophenone

-

[RuCl₂(p-cymene)]₂

-

(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Isopropanol (i-PrOH)

-

Potassium hydroxide (KOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Catalyst Preparation (in situ): In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ and the chiral ligand (S,S)-TsDPEN in isopropanol.

-

Reaction Setup:

-

Add a solution of potassium hydroxide in isopropanol to the catalyst mixture.

-

Add 4'-methoxyacetophenone to the reaction mixture.

-

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir until the reaction is complete. Monitor the reaction progress by TLC, GC, or HPLC.

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield enantiomerically enriched this compound.

-

Method 3: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of a wide range of prochiral ketones to their corresponding chiral alcohols using a chiral oxazaborolidine catalyst.[2][3][4]

Quantitative Data Summary: CBS Reduction

| Catalyst | Borane Source | Temp. (°C) | Yield (%) | e.e. (%) | Configuration | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | -20 to RT | High | >95 | (S) |

Experimental Protocol: CBS Reduction of 4'-Methoxyacetophenone